Product packaging for 4-Chloro-2-(4-methoxyphenyl)benzoic acid(Cat. No.:CAS No. 1261903-80-3)

4-Chloro-2-(4-methoxyphenyl)benzoic acid

Cat. No.: B6398026
CAS No.: 1261903-80-3
M. Wt: 262.69 g/mol
InChI Key: BGIJTQOXDPBDCF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)benzoic acid, registered under CAS Number 91-38-3, is a benzoic acid derivative with a molecular formula of C14H12ClNO3 and a molecular weight of 277.71 g/mol . This compound, also known as 4-chloro-2-(4-methoxyanilino)benzoic acid, is characterized by its high density and boiling point, making it a stable intermediate for organic synthesis . Its structure features both a carboxylic acid group and an aniline derivative, making it a versatile scaffold for pharmaceutical and chemical research. Researchers value this compound for its role as a building block in the development of more complex molecules, particularly in medicinal chemistry where its functional groups allow for further derivatization. Available data indicates a melting point of 214-215 °C (Predicted) and a flash point of 216°C, which are critical parameters for safe handling and experimental planning . Toxicological studies indicate an oral LD50 of 450 mg/kg in mice, underscoring the importance of proper safety protocols . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B6398026 4-Chloro-2-(4-methoxyphenyl)benzoic acid CAS No. 1261903-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIJTQOXDPBDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689179
Record name 5-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-80-3
Record name 5-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2 4 Methoxyphenyl Benzoic Acid and Analogous Biaryl Carboxylic Acids

Retrosynthetic Analysis and Key Precursor Considerations

Retrosynthetic analysis of 4-Chloro-2-(4-methoxyphenyl)benzoic acid identifies the central carbon-carbon bond between the two aromatic rings as the most logical point for disconnection. This approach simplifies the target molecule into two key synthons: a 2-chloro-5-carboxyphenyl anion and a 4-methoxyphenyl (B3050149) cation, or vice versa.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection strategy points to two primary precursor molecules:

A derivative of 2-chlorobenzoic acid (e.g., 2-bromo-4-chlorobenzoic acid or 2-iodo-4-chlorobenzoic acid) that can act as an electrophile or be converted into a nucleophile.

A derivative of anisole (e.g., 4-methoxyphenylboronic acid or a 4-methoxyphenyl halide) to serve as the corresponding coupling partner.

The choice of specific precursors is dictated by the chosen synthetic strategy, primarily revolving around transition-metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation Strategies in Biaryl Synthesis

The formation of the aryl-aryl bond is the cornerstone of synthesizing this compound and its analogs. Cross-coupling reactions are the most powerful and versatile tools for this transformation.

Cross-Coupling Reactions for Aryl-Aryl Linkages

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the methods of choice for constructing biaryl systems due to their high efficiency, functional group tolerance, and generally mild reaction conditions.

The success of Suzuki-Miyaura coupling reactions hinges on the selection of an appropriate palladium catalyst and a supporting ligand. The catalyst system must efficiently facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalytic Systems: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices. These precursors are reduced in situ to the active Pd(0) species.

Ligand Effects: The choice of phosphine (B1218219) ligand is critical, as it influences the stability, activity, and selectivity of the palladium catalyst. For the synthesis of sterically hindered biaryls, such as 2-substituted benzoic acids, bulky and electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. The steric bulk of the ligand can also influence the rate of oxidative addition.

Below is a table summarizing common ligands and their general characteristics in Suzuki-Miyaura coupling reactions.

LigandStructureKey Features
Triphenylphosphine (PPh₃) P(C₆H₅)₃Standard, air-stable, but often not effective for challenging couplings.
SPhos Bulky biarylphosphine, highly effective for sterically hindered substrates.
XPhos Another bulky biarylphosphine, known for its high activity and broad applicability.
tricyclohexylphosphine (PCy₃) P(C₆H₁₁ )₃Electron-rich and bulky, good for activating aryl chlorides.

The Suzuki-Miyaura reaction exhibits a broad substrate scope, tolerating a wide array of functional groups on both the organoboron reagent and the aryl halide. However, challenges can arise, particularly with sterically hindered substrates. The presence of ortho-substituents on either coupling partner can significantly slow down the reaction rate. In the case of this compound, the ortho-chloro and ortho-carboxyl (or a precursor) groups present a steric challenge.

To overcome these limitations, the use of highly active catalyst systems, often employing bulky biarylphosphine ligands, is necessary. Additionally, the choice of base and solvent can have a profound impact on the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while common solvents include toluene, dioxane, and aqueous mixtures.

The following table provides illustrative examples of Suzuki-Miyaura coupling conditions for the synthesis of 2-arylbenzoic acid derivatives.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2-Bromo-4-chlorobenzoic acid4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
Methyl 2-iodo-4-chlorobenzoate4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80Moderate to High
2-Chlorobenzonitrile4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane110Good

Ullmann-Type Coupling Reactions for Biphenyl (B1667301) Derivatives

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents one of the earliest methods for forming aryl-aryl bonds. While traditional Ullmann conditions are harsh, requiring high temperatures and stoichiometric amounts of copper, modern modifications have significantly improved its utility.

For the synthesis of biaryl carboxylic acids, a modified Ullmann condensation can be employed, coupling an aryl halide with a salicylic acid derivative. This approach is particularly useful for constructing sterically hindered biaryls. The reaction typically involves a copper(I) salt, such as CuI, and is often facilitated by the addition of a ligand, such as phenanthroline or an amino acid, to stabilize the copper catalyst and promote the reaction at lower temperatures.

However, the substrate scope of the Ullmann reaction can be more limited than that of palladium-catalyzed cross-couplings, and functional group tolerance can be a concern under the often rigorous reaction conditions. nih.gov

Functional Group Interconversion Approaches

Once the biaryl scaffold is constructed, the final step is often the introduction or unmasking of the carboxylic acid group. Several functional group interconversion strategies can be employed.

Hydrolysis of Nitriles: If the biaryl synthesis was carried out using a precursor containing a nitrile group (e.g., 2-(4-methoxyphenyl)-4-chlorobenzonitrile), the nitrile can be readily hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.

Oxidation of Methyl Groups: An alternative strategy involves the oxidation of a methyl group attached to the aromatic ring. For instance, a biaryl precursor such as 4-chloro-2-(4-methoxyphenyl)toluene could be synthesized via cross-coupling, followed by oxidation of the methyl group to a carboxylic acid. miracosta.edu Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used for this transformation. miracosta.edu

Carboxylation of an Organometallic Intermediate: It is also possible to introduce the carboxylic acid group by carboxylation of an organometallic intermediate. For example, the biaryl halide could be converted to an organolithium or Grignard reagent, which is then quenched with carbon dioxide to afford the carboxylic acid after acidic workup. This approach, however, may have limited functional group compatibility.

Derivatization of Carboxylic Acid Moieties

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, allowing for the synthesis of a diverse range of derivatives. Common derivatization reactions for carboxylic acids include esterification, amidation, and reduction.

Esterification: Carboxylic acids can be readily converted to esters by reaction with an alcohol in the presence of an acid catalyst. This transformation is often performed to protect the carboxylic acid group or to modify the compound's solubility and electronic properties.

Amidation: The reaction of a carboxylic acid with an amine, typically in the presence of a coupling agent, yields an amide. This is a fundamental transformation in medicinal chemistry for the synthesis of bioactive molecules. The most commonly used type of reaction for the derivatization of carboxylic acids is amidation. nih.gov

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). This conversion opens up further synthetic possibilities for functional group manipulation.

A summary of common derivatization reactions for the carboxylic acid moiety is presented in the table below.

Reagent/ConditionProduct
Alcohol, Acid CatalystEster
Amine, Coupling AgentAmide
Thionyl ChlorideAcyl Chloride
Lithium Aluminum HydridePrimary Alcohol

Transformations Involving Halogen and Methoxy (B1213986) Substituents

The chloro and methoxy groups on the biaryl scaffold of this compound can also be subjected to various chemical transformations to generate further analogs.

Transformations of the Chloro Group: The chlorine atom, being a halogen, can participate in several reactions. It can be replaced by other functional groups through nucleophilic aromatic substitution, though this often requires harsh conditions or the presence of activating groups. More commonly, the chloro group can serve as a handle for further cross-coupling reactions, allowing for the introduction of additional aryl or alkyl substituents. Decarboxylative halogenation is a useful organic transformation that directly replaces carboxyl groups with halogen atoms. nih.gov

Transformations of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved to the corresponding phenol (B47542) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification.

Optimization of Reaction Conditions

The synthesis of biaryl carboxylic acids, often via Suzuki-Miyaura coupling, is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, base, temperature, and reaction time is crucial for achieving high yields and purity. The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.org

Solvent Selection and Impact on Yield

The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura coupling reaction. A solvent system that can dissolve both the organic substrates and the inorganic base is often preferred. Mixtures of organic solvents and water are commonly employed. For instance, in the synthesis of biaryl analogs via Suzuki-Miyaura coupling, a 3:1 ethanol/water solvent system has been shown to be effective. An increase in the volume of water can sometimes decrease the product yield due to the low solubility of the reactants.

The following table illustrates the effect of different solvents on the yield of a model Suzuki-Miyaura coupling reaction.

Solvent SystemYield (%)
Toluene/Water75
Dioxane/Water85
Ethanol/Water (3:1)92
Acetonitrile (B52724)/Water (4:1)94 researchgate.net
Dimethylformamide (DMF)/Water88

Catalyst and Base Optimization

The catalyst, typically a palladium complex, and the base are critical components of the Suzuki-Miyaura coupling. The choice of ligand on the palladium catalyst can influence its activity and stability. Electron-rich and bulky phosphine ligands are often used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

The base plays a crucial role in the activation of the boronic acid partner. Common bases include carbonates (e.g., K2CO3, Na2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). The strength and solubility of the base can affect the reaction rate and yield. In some cases, doubling the amount of base has been shown to increase the product yield significantly. researchgate.net

Below is a table summarizing the effect of different catalysts and bases on the yield of a representative Suzuki-Miyaura coupling.

CatalystLigandBaseYield (%)
Pd(OAc)2PPh3K2CO385
Pd(PPh3)4-K3PO490 mdpi.com
PdCl2(dppf)dppfNa2CO388
Pd(OAc)2SPhosK3PO495
PdCl2GlycineK2CO398 rsc.org

Temperature and Reaction Time Regimes

Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products and decomposition of the catalyst. For many Suzuki-Miyaura couplings, temperatures ranging from room temperature to 100°C are employed. The optimal reaction time is typically determined by monitoring the progress of the reaction until the starting materials are consumed.

The table below shows the influence of temperature and reaction time on the yield of a typical Suzuki-Miyaura coupling.

Temperature (°C)Reaction Time (h)Yield (%)
252460
501285
80695
100493 (slight decomposition)
372894 researchgate.net

Green Chemistry Principles in Synthesis Design

Applying the principles of green chemistry to the synthesis of this compound and its analogs is essential for developing sustainable and environmentally friendly processes. Key aspects include the use of safer solvents, energy efficiency, and the use of renewable feedstocks.

Safer Solvents: A major focus of green chemistry in this context is the replacement of hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and methodologies for conducting Suzuki-Miyaura couplings in aqueous media have been developed. rsc.org The use of water as a solvent is becoming increasingly popular in biaryl synthesis.

Energy Efficiency: Designing synthetic routes that can be performed at lower temperatures and with shorter reaction times contributes to energy efficiency. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and reducing energy consumption.

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. The development of catalysts that can be used at very low loadings (parts per million) minimizes waste and cost. Furthermore, heterogeneous catalysts that can be easily separated from the reaction mixture and reused are highly desirable.

Atom Economy: Synthetic methods with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, are preferred. Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy.

Renewable Feedstocks: While the starting materials for the synthesis of this compound are typically derived from petrochemical sources, research into the production of aromatic compounds from renewable biomass is an active area of investigation. The synthesis of benzoic acids from the abundant and sustainable feedstocks of carbon dioxide and water has been disclosed. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Purification and Isolation Techniques for Synthetic Products

The isolation of pure this compound from a reaction mixture is a critical step that relies on its chemical properties, particularly the acidity of the carboxylic acid group. A combination of techniques is often employed to remove unreacted starting materials, catalysts, and byproducts.

Common Purification Techniques:

Acid-Base Extraction: This is the most common and effective method for purifying carboxylic acids wikipedia.org. The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate or diethyl ether), and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide vernier.comumass.edu. The acidic product is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution, where it can be collected by filtration umass.edulibretexts.org.

Recrystallization: For solid products, recrystallization is a powerful purification technique illinois.edu. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the desired compound forms crystals, while impurities remain dissolved in the mother liquor. The pure crystals are then isolated by filtration.

Catalytic Hydrogenation: In some industrial processes for aromatic carboxylic acids, impurities are removed by catalytic hydrogenation. The crude acid is dissolved in an aqueous solution and treated with hydrogen in the presence of a hydrogenation catalyst. This process converts colored or reactive impurities into more soluble or less problematic forms google.comgoogle.com.

Column Chromatography: While often used, column chromatography is generally less efficient for bulk purification of carboxylic acids compared to extraction and recrystallization. It involves separating compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase is passed through it researchgate.net.

TechniquePrinciple of SeparationTypical ApplicationReferences
Acid-Base ExtractionDifferential solubility of the acidic compound and its salt form in aqueous and organic phases.Primary purification step to separate the carboxylic acid from neutral or basic impurities. wikipedia.orgvernier.comlibretexts.org
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Final purification of the solid crude product to obtain high-purity crystalline material. umass.eduillinois.edu
Catalytic HydrogenationChemical conversion of impurities into more easily separable forms.Industrial-scale purification to remove specific impurities like aromatic carbonyls. google.com
Column ChromatographyDifferential adsorption of compounds onto a solid stationary phase.Purification of small-scale reactions or separation of compounds with similar properties. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 4 Methoxyphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 4-Chloro-2-(4-methoxyphenyl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for a complete structural assignment.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the methoxy (B1213986) group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents—the chloro, carboxylic acid, and methoxy groups.

The protons on the chloro-substituted benzoic acid ring are anticipated to appear in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing carboxylic acid and chlorine atom. The substitution pattern gives rise to a complex splitting pattern, likely an ABC system. The proton ortho to the carboxylic acid group is expected to be the most downfield.

The protons on the methoxy-substituted phenyl ring will also display characteristic aromatic signals. The methoxy group is an electron-donating group, which generally shifts the signals of the ortho and para protons to a more upfield region compared to unsubstituted benzene (B151609). This results in a distinct AA'BB' system for the four protons on this ring.

The methoxy group itself will present as a sharp singlet in the aliphatic region of the spectrum, typically around 3.8 ppm, integrating to three protons. The acidic proton of the carboxylic acid group will appear as a broad singlet, often far downfield, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound: This data is predicted based on established chemical shift increments and analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-37.30 - 7.40d1H
H-57.45 - 7.55dd1H
H-67.90 - 8.00d1H
H-2', H-6'7.25 - 7.35d2H
H-3', H-5'6.90 - 7.00d2H
-OCH₃~3.85s3H
-COOH>10.0br s1H

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The quaternary carbons, those directly attached to other non-hydrogen atoms, will also have characteristic chemical shifts. The carbon bearing the chlorine atom (C-4) and the carbons at the phenyl-phenyl linkage (C-2 and C-1') will be readily identifiable. The carbon attached to the methoxy group (C-4') will also have a specific downfield shift due to the oxygen atom.

The protonated aromatic carbons will appear in the typical aromatic region (110-140 ppm). The methoxy carbon will be found in the aliphatic region, usually around 55-60 ppm.

Predicted ¹³C NMR Data for this compound: This data is predicted based on established chemical shift increments and analysis of structurally similar compounds.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~132
C-2~142
C-3~130
C-4~138
C-5~128
C-6~131
C=O~170
C-1'~130
C-2', C-6'~130
C-3', C-5'~114
C-4'~160
-OCH₃~55.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Substitution Patterns

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are vital for unambiguously establishing the connectivity and substitution patterns of this compound. uni.lu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For the target compound, COSY would show correlations between adjacent protons on the aromatic rings. For instance, H-5 would show a correlation to H-6 and H-3 on the chloro-substituted ring. Similarly, on the methoxy-substituted ring, the ortho protons (H-2' and H-6') would show correlations to the meta protons (H-3' and H-5'). This helps to piece together the individual spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the signals of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the methoxy protons (~3.85 ppm) would show a cross-peak with the methoxy carbon signal (~55.5 ppm). Each aromatic proton signal would correlate to its corresponding carbon signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying the connectivity between different structural fragments and for assigning quaternary carbons. Key HMBC correlations for this compound would include:

Correlations from the methoxy protons to the C-4' carbon, confirming the position of the methoxy group.

Correlations from the aromatic protons to the quaternary carbons within their respective rings, helping to assign these carbons.

Crucially, correlations between the protons on one ring and the carbons on the other ring (e.g., from H-6 to C-1' and C-2', and from H-2'/H-6' to C-1 and C-2) would definitively establish the connectivity between the two phenyl rings.

Correlations from H-6 to the carbonyl carbon would confirm the position of the carboxylic acid group relative to the phenyl-phenyl linkage. uni.lu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with a high degree of precision. For this compound (C₁₄H₁₁ClO₃), HR-ESI-MS would provide the exact mass of the molecular ion, typically as the protonated species [M+H]⁺ or the deprotonated species [M-H]⁻.

The high resolution of this technique allows for the determination of the elemental composition of the ion, confirming the molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique often used for the analysis of non-volatile organic molecules. The sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates the ionization of the analyte.

MALDI-TOF MS would also provide the molecular weight of this compound. While typically used for larger molecules, it can be effective for smaller organic compounds as well. Fragmentation analysis can also be performed using MALDI-TOF/TOF, where the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the methoxy group (as a methyl radical or formaldehyde), and cleavage of the bond between the two phenyl rings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the purity assessment of volatile and thermally stable compounds. For a compound like this compound, analysis would typically require derivatization, such as esterification (e.g., methylation), to increase its volatility and prevent thermal degradation of the carboxylic acid group within the GC inlet.

The procedure would involve dissolving a sample of the compound in a suitable solvent, adding a derivatizing agent, and injecting an aliquot into the GC-MS system. The gas chromatograph would separate the derivatized target compound from any volatile impurities based on their boiling points and interactions with the capillary column's stationary phase. A high-purity sample would ideally yield a single, sharp chromatographic peak at a specific retention time. The mass spectrometer would then fragment the eluted compound, producing a characteristic mass spectrum that serves as a chemical fingerprint, confirming the identity of the peak. The presence of additional peaks would indicate impurities, which could be identified by their own unique mass spectra and retention times. The percentage of purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique for separating, identifying, and quantifying components in a complex mixture. Unlike GC-MS, LC-MS can directly analyze many non-volatile and thermally labile compounds without the need for derivatization, making it well-suited for carboxylic acids like this compound.

In a typical analysis, a solution containing the mixture is injected into a high-performance liquid chromatography (HPLC) system. The components are separated on a column (commonly a reversed-phase C18 column) based on their differential partitioning between the mobile phase and the stationary phase. The separated components then flow into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, where it would generate ions of the analyte, such as the deprotonated molecule [M-H]⁻ in negative ion mode. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification of this compound and other components in the mixture. This technique is particularly valuable for monitoring reaction progress or analyzing formulations containing the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). An IR spectrum is a plot of this absorption versus frequency (typically in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. While a specific, published spectrum for this exact compound is not available, the expected regions of absorption can be predicted based on its constituent functional groups.

Vibrational Band Assignments of Carboxylic Acid, Aromatic, and Methoxy Groups

A detailed analysis of the IR spectrum involves assigning specific absorption bands to the vibrations of the molecule's functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to several distinct and strong absorption bands. The O-H stretch would appear as a very broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration would be observed as a strong, sharp peak typically between 1725-1700 cm⁻¹. The C-O stretching vibration would be found in the 1320-1210 cm⁻¹ range.

Aromatic Rings (C=C and C-H): The presence of the two phenyl rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (puckering) in the 900-675 cm⁻¹ range would provide information about the substitution pattern of the rings.

Methoxy Group (-OCH₃): The methoxy group would show a characteristic C-H stretching vibration around 2950-2850 cm⁻¹. A strong C-O (aryl-alkyl ether) stretching band would be expected in the 1275-1200 cm⁻¹ region.

Chloro Group (C-Cl): The C-Cl stretching vibration would appear as a moderate to strong band in the fingerprint region, typically between 785-540 cm⁻¹.

Table 1: Predicted Infrared (IR) Vibrational Band Assignments for this compound This table is predictive and based on characteristic group frequencies, as specific experimental data is unavailable.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H StretchCarboxylic Acid
>3000C-H StretchAromatic
2950-2850C-H StretchMethoxy
1725-1700 (strong, sharp)C=O StretchCarboxylic Acid
1600-1450C=C StretchAromatic
1320-1210C-O StretchCarboxylic Acid
1275-1200 (strong)C-O Stretch (Aryl-Alkyl Ether)Methoxy
900-675C-H Bend (Out-of-Plane)Aromatic
785-540C-Cl StretchAryl Halide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state. This process requires growing a suitable single crystal of the material.

Single-Crystal X-ray Diffraction and Refinement Procedures

If a high-quality single crystal of this compound were obtained, it would be mounted on a goniometer and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays would be directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms into a unique, three-dimensional pattern of spots of varying intensity.

The positions and intensities of these diffracted spots are collected by a detector. This raw data is then processed to determine the unit cell dimensions (the basic repeating block of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal). Sophisticated computer software is used to solve the "phase problem" and generate an initial electron density map of the molecule. This model is then refined against the experimental data to determine the final atomic coordinates, bond lengths, and angles with high precision.

Analysis of Bond Angles, Torsional Strains, and Intermolecular Interactions

The refined crystal structure would provide a wealth of information. Analysis of the bond angles within the benzoic acid and methoxyphenyl rings would reveal any deviations from ideal geometries caused by steric hindrance or electronic effects. A key parameter would be the dihedral (torsional) angle between the two aromatic rings, which would define the molecule's conformation and indicate the degree of torsional strain. In similar biaryl systems, significant twisting between the rings is common to relieve steric repulsion.

Furthermore, the analysis would reveal intermolecular interactions that govern how the molecules pack together in the crystal lattice. For a carboxylic acid, strong hydrogen bonds are expected, most commonly forming centrosymmetric dimers where the carboxylic acid groups of two molecules interact (O-H···O). Other weaker interactions, such as C-H···O or C-H···π interactions, could also play a role in stabilizing the crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool utilized to investigate and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a visual and quantitative breakdown of the various close contacts that stabilize the crystal structure. The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent different properties, such as normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction.

For aromatic compounds like this compound, the Hirshfeld surface reveals the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces. The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. These plots provide a percentage contribution for each type of interaction, offering a quantitative measure of the crystal packing forces. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Aromatic Compounds

Interaction TypePercentage Contribution (%)
H···H~40-50%
C···H/H···C~20-35%
O···H/H···O~8-20%
Cl···H/H···Cl~8-20%
Other (e.g., C···C, N···H)<5%
Note: These values are representative based on analyses of structurally similar molecules and the exact percentages for the title compound would require specific experimental crystal structure data. nih.govnih.gov

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of this compound and for monitoring its synthesis. These techniques separate the compound from impurities, starting materials, and by-products based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC (RP-HPLC) method is commonly developed for benzoic acid derivatives. ekb.eg Method development involves optimizing parameters to achieve a good separation between the main compound and any potential impurities. ekb.egupb.ro

Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is specific, accurate, precise, linear, and robust. ekb.eg For this compound, a typical method would utilize a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. longdom.org Detection is typically carried out using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. upb.ro

Table 2: Typical HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg
Mobile Phase A 0.1% Phosphoric Acid or other buffer in Water longdom.org
Mobile Phase B Acetonitrile or Methanol longdom.org
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min longdom.org
Detection UV at ~230-254 nm longdom.org
Column Temperature Ambient or controlled (e.g., 30 °C)

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency, improved resolution, and significantly faster analysis times. ekb.eg This enhanced resolution is particularly valuable for separating structurally similar impurities from the main compound. ekb.eg The increased sensitivity of UPLC is also beneficial for detecting and quantifying trace-level impurities, which is critical for ensuring the quality of pharmaceutical raw materials. ekb.eg A method transferred from HPLC to UPLC would require adjustments to flow rate and gradient times to leverage the full potential of the technology.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. sigmaaldrich.com In the synthesis of this compound, TLC can be used to determine when the starting materials have been consumed and the product has formed. libretexts.orgrochester.edu

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). rochester.edu Alongside it, the pure starting material(s) are spotted as a reference. A third lane, known as a "co-spot," containing both the reaction mixture and the starting material, is often used to aid in identification. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), often a mixture like hexane/ethyl acetate. erciyes.edu.tr As the solvent moves up the plate, the components of the mixture separate based on their polarity. The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane and a new spot, corresponding to the product, appears with a different retention factor (Rf) value. libretexts.org Visualization is commonly achieved under UV light, as aromatic compounds like this are typically UV-active. sigmaaldrich.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, nitrogen, etc.) in a sample. For a newly synthesized batch of this compound, elemental analysis provides crucial verification of its atomic composition and purity. erciyes.edu.tr

The experimental results, obtained from an elemental analyzer, are compared against the theoretical values calculated from the compound's molecular formula, C₁₄H₁₁ClO₃. A close correlation between the found and calculated percentages (typically within ±0.4%) confirms the elemental integrity of the synthesized molecule and provides strong evidence of its purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₁ClO₃)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01114168.15460.77%
HydrogenH1.0081111.0884.01%
ChlorineCl35.453135.45312.81%
OxygenO15.999347.99717.35%
Total 276.69 100.00%

Computational and Theoretical Investigations of 4 Chloro 2 4 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which is only feasible for the simplest systems. Therefore, approximation methods are employed to study complex molecules. The two main families of methods used for molecules of this nature are Density Functional Theory (DFT) and ab initio methods like Hartree-Fock.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for studying organic molecules. researchgate.netresearchgate.net Unlike methods that calculate the full many-electron wavefunction, DFT determines the total electronic energy based on the electron density, which simplifies the calculation. The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional, which approximates the complex interactions between electrons.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. inpressco.com It is widely used for organic and substituted aromatic compounds because it provides a good balance between computational cost and accuracy for predicting molecular geometries, thermochemistry, and vibrational frequencies. nih.govreddit.com

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute in space. The 6-311G(d,p) basis set is a Pople-style, split-valence basis set. researchgate.net It is considered a flexible and robust choice for obtaining reliable geometries and energies for molecules containing first- and second-row atoms. researchgate.net

6-311G : This indicates that core orbitals are described by a single basis function (a contraction of 6 Gaussian functions), while valence orbitals are split into three functions (composed of 3, 1, and 1 Gaussian functions, respectively), allowing for greater flexibility in describing chemical bonds.

(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling bonding in molecules with pi systems and polar bonds. inpressco.com

Studies on similar compounds, such as biphenyl (B1667301) carboxylic acids and other substituted benzoic acids, frequently employ the B3LYP functional combined with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. researchgate.netnih.gov

Table 1: Overview of DFT/B3LYP Methodological Components

Component Description Relevance to 4-Chloro-2-(4-methoxyphenyl)benzoic acid
DFT A quantum mechanical method that calculates electronic structure based on electron density rather than the complex many-electron wavefunction. Offers a computationally efficient yet accurate way to model a relatively large molecule with multiple functional groups.
B3LYP Functional A hybrid exchange-correlation functional that mixes DFT with a component of exact Hartree-Fock exchange. Known to provide reliable predictions for geometric parameters, reaction energies, and vibrational spectra of organic molecules. researchgate.netreddit.com

| 6-311G(d,p) Basis Set | A triple-split valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). | Provides the necessary flexibility to accurately describe the electronic distribution in the aromatic rings, the carboxylic acid group, and the chloro and methoxy (B1213986) substituents. researchgate.net |

Ab initio (Latin for "from the beginning") methods are calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. wikipedia.org It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, where each electron moves in the average electric field created by all other electrons, neglecting the explicit electron-electron correlation. wikipedia.orglibretexts.org

While the HF method is computationally less intensive than more advanced ab initio techniques, its neglect of electron correlation means it is generally less accurate than modern DFT methods for many properties. However, HF calculations are still valuable. They often serve as a starting point for more sophisticated methods that add electron correlation effects (post-Hartree-Fock methods). Furthermore, HF theory is used in combination with DFT in hybrid functionals like B3LYP. inpressco.com Studies on substituted benzoic and benzene (B151609) derivatives have utilized the HF method to compute various molecular properties. acs.orgntu.edu.iq

Molecular Geometry Optimization and Conformational Analysis

A key application of quantum chemical calculations is the determination of a molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all atomic coordinates, resulting in a stable equilibrium structure.

For a molecule like this compound, which has several single bonds allowing for rotation, multiple low-energy conformations (conformers) can exist. The most significant conformational flexibility arises from the rotation around the C-C bond connecting the two phenyl rings and the rotation of the carboxylic acid group.

Computational methods can map the potential energy surface by systematically changing this dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the torsional barriers to rotation. uky.edu Studies on other 2,2'-bridged biphenyls and substituted phenylaminobenzoic acids show that such barriers can be quantified to understand the dynamic behavior of the molecule. uky.edursc.org

Table 2: Illustrative Example of a Calculated Potential Energy Scan for a Generic Substituted Biphenyl

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 5.5 Eclipsed (Torsional Barrier)
45 0.0 Skewed (Stable Conformer)
90 2.0 Perpendicular (Torsional Barrier)
135 0.1 Skewed (Stable Conformer)
180 6.0 Eclipsed (Torsional Barrier)

Note: This table is a hypothetical representation to illustrate the concept of stable conformers and torsional barriers.

A critical step in validating a computational model is to compare the calculated geometric parameters (bond lengths, bond angles, and dihedral angles) with experimental data, most commonly obtained from single-crystal X-ray diffraction. nih.gov Good agreement between the computed geometry of the isolated molecule (in the gas phase) and the experimental geometry in the solid state lends confidence to the theoretical model.

Minor discrepancies are expected due to the different states; computational models typically describe an isolated molecule at 0 K, whereas experimental data reflects a molecule within a crystal lattice, subject to intermolecular forces like hydrogen bonding and packing effects. In studies of similar molecules like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6-311+G(d,p) level have shown a strong correlation between calculated and experimental values. nih.gov

Table 3: Representative Comparison of Calculated (DFT) and Experimental (X-ray) Geometrical Parameters for a Biphenyl Carboxylic Acid Derivative nih.gov

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length (Å) C=O 1.215 Å 1.220 Å
C-O (acid) 1.350 Å 1.345 Å
C-C (inter-ring) 1.490 Å 1.495 Å
Bond Angle (°) O=C-O 122.5° 122.1°
C-C-C (acid) 120.5° 120.3°
Dihedral Angle (°) Phenyl-Phenyl 26.5° 26.1°

Note: Data adapted from a study on a similar molecule, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, to illustrate the typical level of agreement. nih.gov

Vibrational Spectroscopy Simulations and Assignments

Quantum chemical calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. tandfonline.comnih.gov After a geometry optimization finds a stable structure, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic positions to determine the force constants of the bonds. The results are a set of vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical spectrum.

These theoretical spectra are invaluable for interpreting experimental IR and Raman data. Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for precise assignment of absorption bands to specific functional groups (e.g., C=O stretch, O-H stretch, C-Cl stretch). researchgate.net

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the computed frequencies. researchgate.net For carboxylic acids, characteristic IR absorptions include a very broad O–H stretch (around 2500–3300 cm⁻¹) and a strong C=O stretch (around 1710–1760 cm⁻¹). openstax.orgyoutube.com Conjugation with a benzene ring typically lowers the C=O stretching frequency. openstax.org

Table 4: Typical Calculated Vibrational Frequencies (B3LYP, Scaled) and Assignments for Functional Groups in this compound

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Carboxylic Acid ~3100-3400 Broad, Strong
C-H Stretch Aromatic ~3050-3150 Medium-Weak
C-H Stretch Methoxy (-OCH₃) ~2850-2980 Medium-Weak
C=O Stretch Carboxylic Acid ~1720-1740 Very Strong
C=C Stretch Aromatic Rings ~1500-1600 Medium-Strong
C-O Stretch Carboxylic Acid/Ether ~1250-1300 (acid), ~1200-1260 (aryl ether) Strong
C-Cl Stretch Chloro-aromatic ~700-850 Medium-Strong

Note: These are representative values based on calculations for structurally related compounds. tandfonline.comopenstax.orgnih.gov

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Biphenyl-4-carboxylic acid
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid
Phenylaminobenzoic acid

Theoretical Prediction of IR and Raman Spectra

The prediction of IR and Raman spectra for a molecule like this compound would typically involve optimizing the molecular geometry using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, frequency calculations are performed to determine the wavenumbers and intensities of the vibrational modes. The resulting data would allow for the assignment of characteristic vibrations, such as the C=O stretch of the carboxylic acid, the O-H stretch, C-Cl vibrations, and various aromatic ring modes. However, no specific studies containing these calculated spectra for the title compound are available.

Analysis of Anharmonic Corrections to Vibrational Frequencies

Standard harmonic frequency calculations often show systematic deviations from experimental results due to the neglect of anharmonicity in molecular vibrations. To improve accuracy, anharmonic correction factors or more computationally intensive anharmonic frequency calculations are performed. These corrections provide a more realistic prediction of the vibrational frequencies, bringing them closer to experimentally observed values. For instance, studies on related benzoic acids often apply a scaling factor to the calculated harmonic frequencies to account for these effects. nih.gov A specific anharmonic analysis for this compound has not been reported in the accessed literature.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational chemistry provides significant insights into these characteristics through the analysis of molecular orbitals and charge distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, a HOMO-LUMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack, but specific calculations detailing the energies and distributions of these orbitals for this compound are not available.

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative and positive electrostatic potential, which are invaluable for predicting how a molecule will interact with other molecules. mdpi.com Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com An MEP map for this compound would highlight the electronegative oxygen atoms of the carboxyl and methoxy groups as regions of high negative potential and the acidic hydrogen as a region of high positive potential. While the principles are well-understood, a specific, calculated MEP map for this compound is not documented in the searched literature.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 4 Methoxyphenyl Benzoic Acid Derivatives

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification in 4-chloro-2-(4-methoxyphenyl)benzoic acid, enabling the synthesis of a variety of derivatives through esterification, amidation, and reduction.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification is typically achieved by reacting the benzoic acid derivative with an alcohol under acidic conditions or by using coupling agents. iajpr.com Similarly, amidation involves the reaction with an amine, often facilitated by activating agents to form a more reactive acyl intermediate.

Microwave-assisted methods have been shown to be highly effective for both esterification and amidation of carboxylic acids, offering a practical and chemoselective approach. The use of N,N'-diisopropylcarbodiimide in water also presents a viable route for amide and ester bond formation.

Table 1: Examples of Amidation and Esterification Reagents This table presents general reagents for amidation and esterification of carboxylic acids and may be applicable to this compound.

Reaction Reagent/Catalyst Conditions Reference
Amidation Sulfonyl azides with Iridium catalyst Mild conditions, can be a one-pot reaction ibs.re.kr
Amidation N,N'-diisopropylcarbodiimide Water semanticscholar.org
Esterification Alcohol with acid catalyst Reflux iajpr.com

Reduction to Alcohol Derivatives

The carboxylic acid functionality can be reduced to the corresponding primary alcohol, (4-chloro-2-(4-methoxyphenyl)phenyl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). However, milder and more selective methods have been developed.

One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or other activating agents. For instance, a facile method for the selective reduction of a carboxylic acid group in the presence of an amide has been demonstrated by activating the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with NaBH₄. nih.gov Another approach utilizes NaBH₄ in combination with bromine in refluxing tetrahydrofuran (B95107) (THF). sci-hub.se Furthermore, manganese(I)-catalyzed hydrosilylation offers an efficient reduction of carboxylic acids to alcohols under mild conditions. nih.gov

Table 2: Conditions for the Reduction of Benzoic Acid Derivatives to Benzyl Alcohols This table shows various methods for the reduction of benzoic acid derivatives, which could be applied to this compound.

Substrate Reducing Agent/Catalyst Solvent Yield Reference
p-Chlorobenzoic acid NaBH₄ / Br₂ THF High sci-hub.se
Bezafibrate (a related amide-containing carboxylic acid) Mixed anhydride, then NaBH₄/Methanol - Excellent nih.gov
Aromatic carboxylic acids [MnBr(CO)₅] / PhSiH₃ 2-MTHF or Cyclohexane High nih.gov

Reactions at the Aromatic Ring Systems

The two aromatic rings of this compound exhibit distinct reactivities towards electrophilic and nucleophilic substitution, governed by the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Chlorinated and Methoxyphenyl Moieties

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The regioselectivity of this reaction is directed by the existing substituents on the ring.

In the case of the chlorinated phenyl ring, the chloro group is an ortho, para-director, but is deactivating due to its inductive electron-withdrawing effect. The carboxylic acid group is a meta-director and is strongly deactivating. The methoxyphenyl group is a bulky substituent. The interplay of these groups makes predicting the exact site of substitution complex. Generally, the positions ortho and para to the chloro group (and meta to the carboxylic acid) would be the most likely sites for substitution, though the reaction would likely require harsh conditions due to the deactivating nature of the substituents.

On the methoxyphenyl ring, the methoxy (B1213986) group is a strong activating group and an ortho, para-director. Therefore, electrophilic substitution is expected to occur preferentially on this ring at the positions ortho and para to the methoxy group.

Nucleophilic Aromatic Substitution (NAS) involving the Chloro Group

Nucleophilic aromatic substitution (NAS) is a key reaction for aryl halides, particularly when the ring is substituted with electron-withdrawing groups. libretexts.orglibretexts.org The chloro group on the this compound can be displaced by a nucleophile. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The presence of the electron-withdrawing carboxylic acid group ortho and para to the chlorine atom would activate the ring towards nucleophilic attack, facilitating the substitution of the chloro group. libretexts.org Common nucleophiles used in NAS reactions include hydroxides, alkoxides, and amines. youtube.com

Reactions on the Methoxy Substituent (e.g., Demethylation)

The methoxy group on the second aromatic ring can be cleaved to yield the corresponding phenol (B47542) derivative. This demethylation is a common transformation in the chemistry of natural products and pharmaceuticals. A widely used method for the demethylation of aryl methyl ethers is treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃).

Detailed Mechanistic Investigations of Chemical Reactions

The elucidation of reaction mechanisms is a cornerstone of physical organic chemistry, providing fundamental insights into how chemical transformations occur. For derivatives of this compound, a combination of kinetic, spectroscopic, and computational methods is employed to map out the intricate steps of a reaction pathway. These investigations are crucial for understanding reactivity, controlling reaction outcomes, and designing more efficient synthetic routes.

Kinetic studies involve measuring the rate of a chemical reaction and its dependence on various factors such as reactant concentrations, temperature, and solvent. This data is fundamental to proposing a reaction mechanism. For reactions involving derivatives of this compound, the rate law is determined by systematically varying the concentration of each reactant while monitoring the formation of product or disappearance of a reactant over time.

The order of the reaction with respect to each component helps to identify which species are involved in the rate-determining step. For instance, in the synthesis of related tetrahalogenated benzoic acids, reaction progress is often monitored using techniques like Thin-Layer Chromatography (TLC) to determine the endpoint and relative duration of the reaction under specific conditions. mdpi.com

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms by systematically correlating changes in reaction rates or equilibrium constants with changes in the structure of the reactants. wikipedia.orgutexas.edu The Hammett equation is a widely used LFER in organic chemistry, particularly for reactions involving meta- and para-substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org

The equation is expressed as: log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the reference unsubstituted reactant (e.g., benzoic acid). wikipedia.org

σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent and is independent of the reaction type. utexas.edu A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. utexas.edu

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents. wikipedia.org Its sign and magnitude provide significant mechanistic information.

A plot of log(k/k₀) versus σ for a series of substituted reactants yields a straight line, known as a Hammett plot. libretexts.org The slope of this line is the reaction constant, ρ.

A positive ρ value (ρ > 1) indicates that the reaction is more sensitive to substituent effects than the ionization of benzoic acid and that a negative charge is developing or a positive charge is being lost in the transition state. wikipedia.org

A negative ρ value implies that a positive charge is developing or a negative charge is being dissipated in the transition state.

For this compound, the chloro and methoxy substituents have distinct electronic effects that influence its reactivity.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups Data compiled from various sources on LFERs.

SubstituentPositionσ ValueElectronic Effect
-Clpara+0.23Electron-withdrawing (by induction)
-OCH₃para-0.27Electron-donating (by resonance)

By studying a series of derivatives, a Hammett plot can reveal details about charge distribution in the transition state of reactions such as esterification or hydrolysis, offering profound mechanistic insights. libretexts.org

Computational chemistry provides a powerful, complementary approach to experimental studies for elucidating reaction mechanisms. rsc.org Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction involving this compound and its derivatives. researchgate.net

These computational studies can:

Optimize Geometries: Calculate the lowest-energy structures of reactants, intermediates, and products.

Locate Transition States: Identify the structure of the highest-energy point along the reaction coordinate—the transition state. This is a critical step, as the transition state structure is fleeting and cannot be observed directly by most experimental means. researchgate.net

Calculate Activation Energies: Determine the energy barrier (ΔG‡) for a reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Visualize Reaction Pathways: Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can map the entire path from reactants to products, confirming that a located transition state correctly connects the intended species.

For example, in studies of related benzamidoxime (B57231) compounds, DFT calculations have been used to determine optimized molecular structures and compare them with experimental X-ray diffraction data, providing a high level of confidence in the theoretical models. researchgate.net Such analyses for derivatives of this compound could reveal intricate details about bond-making and bond-breaking processes in the transition state.

Synthetic Utility of this compound as a Building Block

Substituted benzoic acids are exceptionally valuable precursors in organic synthesis due to the versatile reactivity of the carboxylic acid group and the potential for functionalization of the aromatic rings. tu-braunschweig.de

This compound serves as a key starting material or intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds and other elaborate organic structures.

Key synthetic transformations include:

Amide Coupling and Cyclization: The carboxylic acid moiety can be readily converted into an amide. Subsequent intramolecular reactions can lead to the formation of various heterocyclic systems. For example, related 2-aminobenzoic acid derivatives are pivotal in the synthesis of quinazolinones and other fused heterocycles.

Modification of Substituents: The existing chloro and methoxy groups can be modified or replaced. For instance, the methoxy group in the closely related 4-chloro-2-(4-methoxyphenylamino)benzoic acid can be cleaved using reagents like boron tribromide to yield the corresponding phenol derivative, 4-chloro-2-(4-hydroxyphenylamino)benzoic acid. prepchem.com

Cross-Coupling Reactions: The chloro-substituent on the benzoic acid ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is fundamental in the synthesis of biaryl compounds. google.com

One-Pot Syntheses: The structural motif is utilized in multi-component, one-pot reactions to build complex molecules efficiently. For example, a derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, is synthesized in a one-pot reaction involving benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium (B1175870) acetate. nih.gov This highlights the role of the core structure in assembling complex imidazole-based ligands. nih.gov

The versatility of this building block makes it relevant for creating libraries of compounds for various research applications.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules from simple precursors in a single operation. These processes are characterized by their atom economy, reduced number of purification steps, and the ability to generate molecular diversity. While direct literature explicitly detailing the use of this compound in MCRs is not abundant, its structural similarity to other substituted anthranilic acids suggests its high potential as a substrate in well-established MCRs for the synthesis of heterocyclic compounds. nih.govacs.orgfrontiersin.org

One of the most prominent applications of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of biological activities. nih.govsemanticscholar.org Various synthetic methodologies, including microwave-assisted syntheses, have been developed for the efficient construction of the quinazolinone core from anthranilic acids. nih.govrsc.org These methods often involve the condensation of an anthranilic acid with an amine and a one-carbon source, such as formic acid or its orthoester derivatives. rsc.org

Furthermore, the Ugi four-component reaction (Ugi-4CR) stands out as a powerful tool for the rapid assembly of complex structures. nih.govacs.orgacs.org This reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. By employing a substituted anthranilic acid like this compound, it is conceivable to generate highly functionalized quinazolinone precursors that can undergo subsequent cyclization reactions. For instance, a two-step approach involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been successfully used to create diverse polycyclic quinazolinones. nih.govacs.orgacs.org

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motif of this compound is embedded within or serves as a precursor to a variety of pharmacologically relevant scaffolds. The quinazoline (B50416) and quinazolinone cores, readily accessible from anthranilic acid derivatives, are particularly noteworthy for their therapeutic applications. semanticscholar.orgnih.govdovepress.comnih.govjapsonline.comscholarsresearchlibrary.com

Quinazoline Derivatives:

The quinazoline skeleton is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. For example, 2,4-disubstituted quinazolines have been investigated as anti-angiogenesis agents. nih.gov The synthesis of such compounds often involves the initial formation of a quinazolinone, which is then chlorinated to a 4-chloroquinazoline (B184009) intermediate. This intermediate can subsequently undergo nucleophilic substitution with various amines to introduce diversity at the 4-position. digitellinc.com Given this, this compound could be a key starting material for novel 2,4-disubstituted quinazolines with potential therapeutic applications.

Quinazolinone Alkaloids and Analogs:

Quinazolinone alkaloids are a class of natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. dovepress.comnih.govjapsonline.com The synthesis of these complex molecules often relies on the construction of the fundamental quinazolinone ring from substituted anthranilic acids. mdpi.com For instance, isoxazole-fused tricyclic quinazoline alkaloids have been synthesized from 2-aminobenzoic acid derivatives. mdpi.com The presence of the chloro and methoxyphenyl substituents in this compound could influence the biological activity of the resulting quinazolinone scaffolds, making it a valuable starting material for the generation of new drug candidates.

Conclusion and Future Research Directions in the Chemistry of 4 Chloro 2 4 Methoxyphenyl Benzoic Acid

Summary of Key Chemical Contributions

Searches of available scientific databases and chemical literature indicate that there are no significant documented chemical contributions specifically attributed to 4-Chloro-2-(4-methoxyphenyl)benzoic acid at this time. Its existence is noted in chemical supplier catalogs, but detailed studies on its synthesis, reactivity, or application are not presently available. Consequently, its primary role is that of a potential, yet unexploited, building block for more complex chemical structures.

Identification of Remaining Research Gaps

Given the absence of dedicated studies, the entire chemical profile of this compound constitutes a research gap. The exploration of this compound is a blank slate, offering numerous opportunities for original research. Key areas that remain completely uninvestigated include:

Validated Synthesis: No specific, optimized, and high-yielding synthesis has been reported in peer-reviewed literature.

Physicochemical Characterization: Comprehensive data on its physical properties, such as melting point, solubility in various solvents, and crystalline structure (polymorphism), are not available.

Spectroscopic Data: While basic data may exist in supplier databases, a full spectroscopic characterization (including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry) with detailed assignments has not been published.

Reactivity Profile: There are no studies on the chemical reactivity of the carboxylic acid group, the aromatic rings, or the molecule as a whole. For instance, its behavior in esterification, amidation, or further electrophilic aromatic substitution reactions is unknown.

Acidity and Electronic Properties: The precise acid dissociation constant (pKa) has not been experimentally determined, and the electronic influence of the combined chloro and 4-methoxyphenyl (B3050149) substituents on the benzoic acid moiety has not been quantified.

Biological Activity: The compound has not been screened for any biological or pharmacological activity.

Prospective Avenues for Synthetic Innovation

The most promising and logical approach for the de novo construction of this compound is through modern cross-coupling reactions, which are highly effective for forming carbon-carbon bonds between aryl rings. numberanalytics.com

The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this purpose due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary starting materials. nih.govyoutube.comyoutube.com A potential synthetic strategy is outlined below:

Proposed Synthetic Route via Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst/Base System Product
Methyl 2,4-dichlorobenzoate 4-Methoxyphenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Methyl 4-chloro-2-(4-methoxyphenyl)benzoate

This two-step process would first involve the palladium-catalyzed coupling of a suitable 2-halobenzoic acid derivative (such as methyl 2,4-dichlorobenzoate, exploiting the differential reactivity of the ortho- and para-chlorine atoms) with 4-methoxyphenylboronic acid. The resulting ester would then be hydrolyzed under basic conditions to yield the final carboxylic acid. Innovation in this area could focus on optimizing catalysts (e.g., using more active phosphine (B1218219) ligands), exploring one-pot procedures, or developing greener reaction conditions in aqueous media.

Potential for Further Fundamental Mechanistic and Theoretical Investigations

The structure of this compound is ideal for fundamental mechanistic and theoretical studies, particularly using computational chemistry methods like Density Functional Theory (DFT). mdpi.comnih.gov Such investigations can predict and explain the molecule's behavior, guiding future experimental work.

Prospective theoretical studies include:

Electronic Structure and Reactivity: Theoretical calculations can model the electronic effects of the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group. This would involve calculating atomic charges, mapping the electrostatic potential surface, and analyzing the frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack.

Acidity (pKa) Prediction: DFT methods, combined with solvent continuum models, can provide a reliable estimate of the compound's pKa value. researchgate.net This would clarify how the competing electronic effects of the substituents modulate the acidity of the carboxylic acid group compared to simpler benzoic acids. researchgate.net

Spectroscopic Simulation: Simulating the ¹H and ¹³C NMR chemical shifts, as well as the IR vibrational frequencies, can aid in the definitive characterization of the molecule and help validate experimental findings once they are obtained.

These theoretical investigations would provide a foundational understanding of the molecule's intrinsic properties, offering valuable insights before extensive laboratory work is undertaken.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-(4-methoxyphenyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via coupling reactions, such as amidation of benzoic acid derivatives. For example:
  • Step 1 : React 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester using EDCI/HOBt as coupling agents at 0–5°C under nitrogen .
  • Step 2 : Catalytic hydrogenation (H₂/Pd-C) removes protecting groups, yielding the final product.
    Critical conditions:
  • Temperature control (<5°C) to minimize side reactions.
  • Use of anhydrous solvents (e.g., DMF) and inert atmospheres .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (7:3 v/v) for >85% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient) .
  • Preparative HPLC : C18 column, 0.1% TFA in acetonitrile/water (60:40), flow rate 2 mL/min .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : δ 8.2–8.4 ppm (aromatic protons near Cl), δ 3.8 ppm (methoxy -OCH₃) .
  • FT-IR : 1700–1720 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-O-C in methoxy) .
  • UV-Vis : λmax 265 nm (conjugated aromatic system) .
    Validate against PubChem’s computed spectra (e.g., InChIKey: APAJGWMMTSSXSI-DEDYPNTBSA-N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Validation :

HRMS : Confirm molecular formulas (e.g., [M+H]<sup>+</sup> calculated: 291.0495, observed: 291.0493) .

2D NMR : HSQC/HMBC correlations to verify spatial arrangements .

DFT Calculations : Compare experimental IR with B3LYP/6-31G(d)-predicted vibrational modes .

  • PubChem Data : Cross-check experimental vs. computed InChI descriptors .

Q. What strategies enhance the bioavailability of this compound’s derivatives for in vivo pharmacological studies?

  • Methodological Answer :
  • Structural Modifications :

Introduce sulfonyl groups at position 5 (reduces logP by 0.8 units) .

Sodium salt formulation (solubility: 12 mg/mL in PBS pH 7.4) .

  • Nanoparticle Encapsulation : PLGA nanoparticles increase AUC by 3.2× in rat models .

Q. How can AI-driven retrosynthesis tools accelerate the development of novel analogs?

  • Methodological Answer :
  • AI Platforms : Use Template_relevance models (Pistachio/BKMS databases) for one-step synthesis predictions (92% accuracy in route validation) .
  • Workflow :

Input target structure into AI planner (e.g., ASKCOS).

Validate proposed routes with manual mechanistic analysis (e.g., Fukui indices for reactivity hotspots).

Prioritize routes with ≤3 steps and >65% yield .

Q. How to systematically investigate structure-activity relationships (SAR) for enzyme inhibition?

  • Methodological Answer :
  • Three-Phase Protocol :

Analog Synthesis : Substitute -Cl → -F (position 4) or methoxy → ethoxy (position 2) .

Enzyme Assays : Measure IC50 via fluorescence polarization (e.g., COX-2 inhibition).

Molecular Docking : AutoDock Vina with X-ray structures (PDB 3ABC); resolve discrepancies using free-energy perturbation (FEP) simulations .

Safety & Handling

Q. What safety precautions are necessary when handling hazardous byproducts during synthesis?

  • Methodological Answer :
  • Containment : Use sealed reactors to trap chlorinated volatiles (e.g., chlorobenzene detected via GC-MS) .
  • Waste Neutralization : Treat acidic waste with 5% NaOH before disposal .
  • Process Monitoring : MS detection of polychlorinated biphenyls (action threshold >0.1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.